4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid
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Overview
Description
4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid is a synthetic compound that features an indole nucleus, a benzyloxy group, and a butanoic acid moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form different oxidation products.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, leading to various biological effects. The benzyloxy group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indoline derivatives: Reduced forms of indole with similar biological activities.
Uniqueness
4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[3-(5-phenylmethoxyindol-1-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(23-12-4-7-22(26)27)11-14-24-13-10-18-15-19(8-9-20(18)24)28-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,13,15H,4,7,11-12,14,16H2,(H,23,25)(H,26,27) |
InChI Key |
HDUONPSUSGRNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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